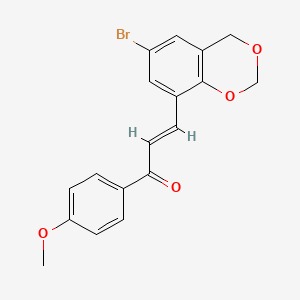

(2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic compound that has shown potential in scientific research applications. It is commonly referred to as "compound X" in research literature.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Potential

Recent studies have highlighted the significance of benzofuran derivatives, which share structural similarities with (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, in the development of new antimicrobial and anticancer agents. Benzofuran and its derivatives have been recognized for their wide range of biological and pharmacological applications. These compounds are found in both natural products and synthetic compounds, showing considerable promise in drug discovery, particularly in designing antimicrobial agents active toward different clinically approved targets. The unique structural features of benzofuran derivatives make them a privileged structure in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Neuroprotection and Osteogenesis

Osthole, a natural product found in several medicinal plants, has been reviewed for its diverse pharmacological actions, including neuroprotective and osteogenic effects. Given the structural and functional diversity of benzofuran derivatives, compounds like (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one may offer similar potential in neuroprotection and promoting bone health. Osthole's mechanisms are related to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing the broad therapeutic potential of such compounds in alternative medicine (Zhang et al., 2015).

Hepatocellular Carcinoma Treatment

Baicalein, another flavonoid compound derived from the roots of Scutellaria baicalensis, exhibits anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy. This suggests that structurally similar compounds, including (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, could be explored for their potential in treating hepatocellular carcinoma (HCC) and possibly other cancers. The molecular mechanisms underlying the anticancer effects of baicalein provide a foundation for future research into similar compounds as novel anticancer drugs (Bie et al., 2017).

Environmental and Toxicological Studies

Given the increasing concern over the environmental presence and potential health effects of various compounds, research into the environmental fate, toxicology, and ecological risks of similar compounds is crucial. Studies focusing on the environmental concentrations, toxicology, and ecological risks of common components in consumer products, such as organic sunscreen products, can provide valuable insights into the safety and regulatory considerations for compounds like (2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. Understanding these aspects is essential for assessing the compound's impact on human health and the environment (Kim & Choi, 2014).

Eigenschaften

IUPAC Name |

(E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c1-21-16-5-2-12(3-6-16)17(20)7-4-13-8-15(19)9-14-10-22-11-23-18(13)14/h2-9H,10-11H2,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYECOPGXTUCKPY-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC3=C2OCOC3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC3=C2OCOC3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)

![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide](/img/structure/B2977261.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2977263.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2977264.png)

![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977269.png)

![8-(4-fluorophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977272.png)